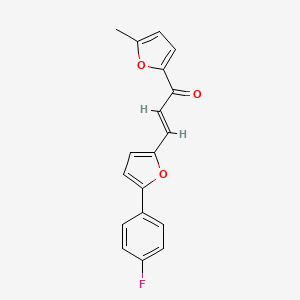

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Beschreibung

The compound “(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic systems: ring A (5-methylfuran-2-yl) and ring B (5-(4-fluorophenyl)furan-2-yl). Its synthesis typically involves Claisen-Schmidt condensation between 2-acetyl-5-methylfuran and 5-(4-fluorophenyl)furfural under basic conditions, yielding an orange solid with an 80% yield in analogous procedures . The (E)-configuration is confirmed by coupling constants (J = 15–16 Hz) in NMR spectra, consistent with trans-olefin geometry observed in similar chalcones .

Chalcones are pharmacologically significant due to their antimicrobial, antiviral, and enzyme-inhibitory activities.

Eigenschaften

IUPAC Name |

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO3/c1-12-2-10-18(21-12)16(20)9-7-15-8-11-17(22-15)13-3-5-14(19)6-4-13/h2-11H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAUALQIHZWBBS-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), nitrating agents like nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing furan and fluorophenyl moieties exhibit significant anticancer properties. For instance, (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 10 µM, suggesting its potential as an anticancer agent . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that this compound could be a lead compound for developing new antimicrobial agents .

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light in the visible spectrum allows it to function effectively as a light-harvesting material.

Case Study: Performance in Solar Cells

In a recent experiment, solar cells incorporating this compound exhibited a power conversion efficiency (PCE) of 6.7%, highlighting its potential for renewable energy applications . Optimization of the device architecture could further enhance its performance.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as Michael additions and cross-coupling reactions to create more complex molecules.

Data Table: Synthetic Applications

| Reaction Type | Product Example |

|---|---|

| Michael Addition | (E)-3-(5-(4-fluorophenyl)furan-2-yl)-4-hydroxybutanamide |

| Cross-Coupling | Biaryl derivatives |

These reactions demonstrate the compound's utility in synthesizing biologically active molecules and materials .

Wirkmechanismus

The mechanism of action of (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronegativity and Activity: The target compound’s 4-fluorophenyl group (ring B) parallels compound 2n, but the absence of iodine or methoxy groups on ring A likely reduces its inhibitory potency compared to 2j (IC₅₀ = 4.70 µM) . Electron-withdrawing groups (e.g., Br, I) on ring A enhance activity by stabilizing the enone system and improving target binding. The 5-methylfuran substituent (ring A) introduces an electron-donating methyl group, which may decrease activity relative to halogenated analogs (e.g., 2j, 2n) .

Steric Effects: Bulky substituents like iodine (compound 2n) or bromine (compound 7 in ) on ring A improve activity by inducing conformational rigidity.

Tyrosinase Inhibition :

- Compared to compound 7 (), which has a 3,5-dibromo-4-hydroxyphenyl group on ring B, the target’s 4-fluorophenyl lacks hydroxyl and bromine substituents. This difference likely diminishes tyrosinase inhibition, as polar groups (e.g., -OH) enhance metal-binding in enzyme active sites .

Pharmacological Potential

- Antiviral Activity: Compound 3s (), structurally analogous to the target, was evaluated for anti-influenza activity.

- Antifungal Activity : Chalcones with halogenated aryl groups (e.g., compound 7 in ) show potency against Candida krusei. The target’s fluorine substituent may offer milder but selective antifungal effects .

Biologische Aktivität

The compound (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one , with CAS number 327078-33-1, is a member of the furan derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃F₁O₃ |

| Molecular Weight | 296.292 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 442.9 ± 45.0 °C at 760 mmHg |

| Flash Point | 221.6 ± 28.7 °C |

| LogP | 4.52 |

Antibacterial Activity

Research has shown that various furan derivatives exhibit significant antibacterial properties. For instance, studies on compounds similar to this compound indicate promising activity against both Gram-positive and Gram-negative bacteria.

- Inhibition Studies : A compound structurally related to the target compound demonstrated effective inhibition of Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL .

- Broader Spectrum : Another study highlighted that derivatives of furan exhibited broad-spectrum antibacterial activity against multiple strains, outperforming conventional antibiotics like streptomycin and tetracycline .

Anticancer Potential

Furan derivatives have also been investigated for their anticancer properties:

- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer progression. For example, some furan derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Case Study : In a study focusing on similar compounds, significant cytotoxicity was observed against various cancer cell lines, suggesting that this compound could also exhibit similar effects .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- Tyrosinase Inhibition : Research indicates that related compounds have shown potent tyrosinase inhibitory activity, which is crucial for applications in skin whitening and treatment of hyperpigmentation disorders. For instance, one derivative exhibited an IC50 value of 0.0433 µM for monophenolase activity .

- Kinetic Studies : The enzyme kinetics revealed that these compounds act as mixed inhibitors, with inhibition constants indicating strong binding affinity to the active site of tyrosinase .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and what critical parameters influence reaction yield?

The compound is typically synthesized via Claisen-Schmidt condensation between substituted furan aldehydes and ketones. Key parameters include:

- Solvent system : Ethanol or methanol as polar protic solvents (optimal for enolate formation) .

- Catalyst : Alkaline catalysts (e.g., KOH) at concentrations of 0.03 mol in ethanol, with reaction temperatures ranging from 0–50°C to balance reaction rate and side-product formation .

- Reaction time : 2–3 hours under stirring at room temperature to ensure complete enolization and cross-aldol addition .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Q. What are the key considerations in designing crystallization protocols for X-ray diffraction studies?

- Solvent selection : Use slow-evaporation methods in solvents like DMSO/water or chloroform/methanol to promote crystal growth .

- Temperature control : Maintain at 293–295 K to stabilize crystal lattice interactions .

- Data quality : Aim for data-to-parameter ratios >15:1 and wR factors <0.15 to ensure reliability .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to predict electronic properties and nonlinear optical (NLO) behavior?

- DFT calculations : Employ B3LYP/6-311++G(d,p) basis sets to model HOMO-LUMO gaps, polarizability, and hyperpolarizability. For example, NLO activity correlates with charge transfer between fluorophenyl and methylfuran moieties .

- AIM theory : Analyzes electron density topology to validate hydrogen-bonding and van der Waals interactions observed in XRD .

Q. How can researchers address discrepancies between experimental and computational data in molecular geometry analysis?

- Validation steps :

- Compare DFT-optimized geometries with XRD bond lengths/angles (e.g., deviations >0.02 Å may indicate basis set limitations) .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O/N contacts) missed in gas-phase DFT models .

- Adjust computational parameters (e.g., solvent effects via PCM models) to better match experimental conditions .

Q. What strategies optimize the antimicrobial activity of chalcone derivatives like this compound?

- Structural modulation : Introduce electron-withdrawing groups (e.g., fluorine) to enhance membrane permeability. For example, fluorophenyl derivatives show improved MIC values against S. aureus (≤16 µg/mL) .

- Synergistic assays : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to reduce resistance development .

Q. How do non-classical intermolecular interactions in crystal packing affect physicochemical properties?

Q. What are the limitations of current experimental designs in studying degradation pathways under ambient conditions?

- Sample degradation : Organic compounds degrade over 9-hour assays, altering matrix composition. Mitigation includes continuous cooling to slow decomposition .

- Controlled variability : Synthetic mixtures (e.g., 8 initial samples) lack real-world complexity. Future protocols should incorporate diverse environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.